molecular formula C4H8N2S B12977292 1-Aminocyclopropanecarbothioamide

1-Aminocyclopropanecarbothioamide

Cat. No.: B12977292
M. Wt: 116.19 g/mol
InChI Key: SBRAFJGHQSNZEC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 1-Aminocyclopropanecarbothioamide

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which reflects its core structure: a cyclopropane ring substituted with an amino group (-NH₂) and a carbothioamide group (-C(=S)-NH₂) at the 1-position. The systematic name adheres to IUPAC rules for bicyclic compounds, prioritizing functional groups in descending order of seniority (thioamide > amine).

The structural identity is further clarified through its Simplified Molecular-Input Line-Entry System (SMILES) notation: NC(=S)C1(N)CC1, which encodes the cyclopropane backbone (C1CC1) with adjacent thioamide (NC(=S)) and amino (N) groups. The International Chemical Identifier (InChIKey)SBRAFJGHQSNZEC-UHFFFAOYSA-N—provides a machine-readable hash of its atomic connectivity and stereochemical features.

Table 1: Structural Descriptors of this compound
Property Value
IUPAC Name This compound
SMILES NC(=S)C1(N)CC1
InChIKey SBRAFJGHQSNZEC-UHFFFAOYSA-N

CAS Registry Numbers and Alternative Chemical Identifiers

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number : 1159877-97-0 . This identifier is critical for regulatory and commercial tracking. Additional identifiers include:

  • MDL Number : MFCD22207902
  • Canonical SMILES : NC(=S)C1(N)CC1
  • PubChem CID : Not yet assigned (as of May 2025).

The European Inventory of Existing Commercial Chemical Substances (EC Number) and UN Number (2923) classify it as a hazardous substance under transportation regulations, though safety profiles are excluded per the scope of this article.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₄H₈N₂S , with an exact mass of 116.04082 g/mol . The cyclopropane ring introduces significant angle strain, which influences reactivity and conformational stability.

Stereochemical Analysis

While the compound lacks chiral centers due to its symmetrical substitution pattern (both functional groups at the 1-position), the rigid cyclopropane ring imposes unique stereoelectronic constraints. Computational models suggest that the thioamide group adopts a planar configuration, facilitating resonance stabilization of the thiocarbonyl group. Comparative studies with the carboxylate analog, 1-aminocyclopropane-1-carboxylic acid (ACC), reveal that thioamide substitution alters hydrogen-bonding potential and metal-coordination properties.

Enzymatic studies on ACC synthase, which processes S-adenosylmethionine (AdoMet) to produce ACC, demonstrate strict stereospecificity for the (S)-configuration at the sulfonium and α-carbon centers. Although this compound is not a known enzymatic substrate, its structural similarity to ACC suggests potential interactions with pyridoxal phosphate-dependent enzymes, warranting further investigation into its stereochemical behavior in biological systems.

Table 2: Molecular and Stereochemical Properties
Property Value
Molecular Formula C₄H₈N₂S
Exact Mass 116.04082 g/mol
Stereoisomerism None (no chiral centers)
Key Stereoelectronic Features Planar thioamide group, strained cyclopropane ring

Properties

IUPAC Name

1-aminocyclopropane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRAFJGHQSNZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization of Nitroacetate Esters

One common approach starts with nitroacetate esters (e.g., ethyl nitroacetate) and 1,2-dihaloethanes (such as 1,2-dibromoethane or 1,2-dichloroethane) as raw materials. The reaction proceeds via alkylation followed by intramolecular cyclization to form the cyclopropane ring bearing a nitro group or its derivatives.

  • Reaction conditions: The alkylation-cyclization is typically catalyzed by bases such as sodium carbonate or salts derived from wormwood, in solvents like methylene dichloride.
  • Temperature: Reflux conditions at 80–120 °C are common to promote cyclization.
  • Outcome: This step yields nitro-substituted cyclopropane esters, which are precursors for further transformations.

Use of Strong Bases and Halogenated Ethanes

Another method involves reacting esters of amino acids or their derivatives with 1,2-dihaloethanes in the presence of strong bases such as lithium diisopropylamide or triethylbenzyl ammonium hydroxide.

  • Temperature: The reaction is conducted at room temperature or below (e.g., -78 °C) to control reactivity.
  • Solvent: Suitable solvents depend on the base used, often ethers or hydrocarbons.
  • Result: Formation of cyclopropyl esters with amino substitution.

Conversion to Amino and Carbothioamide Functionalities

Reduction and Hydrolysis

  • Nitro group reduction: Nitro groups on the cyclopropane ring are reduced to amino groups using reductants such as tin dichloride in alcohol solvents (methanol or ethanol) at mild temperatures (15–20 °C).
  • Hydrolysis: Ester groups are hydrolyzed under basic conditions (sodium hydroxide or potassium hydroxide in methanol or ethanol) at reflux temperatures (70–90 °C) to yield amino acids or related acids.

Formation of Carbothioamide

The conversion of the carboxylic acid or ester group to the carbothioamide involves:

  • Reaction with thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to replace the oxygen of the carboxyl group with sulfur, forming the thiocarboxamide.
  • Alternatively, direct amidation with thiourea derivatives under controlled conditions can yield the carbothioamide functionality.

Purification and Crystallization

  • The crude product is purified by recrystallization using solvents like 95% ethanol.
  • Cooling-stirred crystallization is employed to obtain high-purity crystalline 1-aminocyclopropanecarbothioamide.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Outcome/Product
1 Alkylation & Cyclization Nitroacetate ester + 1,2-dihaloethane + base (Na2CO3 or wormwood salt) 80–120 (reflux) Methylene dichloride Nitro-substituted cyclopropane ester
2 Reduction Tin dichloride 15–20 Methanol or ethanol Amino-substituted cyclopropane ester
3 Hydrolysis NaOH or KOH 70–90 (reflux) Methanol or ethanol Amino cyclopropane carboxylic acid
4 Thiocarboxamide formation Lawesson’s reagent or P4S10 or thiourea Variable Organic solvents This compound
5 Purification & Crystallization Recrystallization in 95% ethanol Cooling/stirring Ethanol Pure crystalline product

Research Findings and Notes

  • The cyclopropane ring formation via alkylation-cyclization is efficient and yields high-purity intermediates when catalyzed by appropriate bases and conducted under reflux in dichloromethane.
  • Reduction of nitro groups to amino groups using tin dichloride is mild and preserves the cyclopropane ring integrity.
  • Hydrolysis under alkaline reflux conditions effectively converts esters to acids without ring opening.
  • Thiocarboxamide formation requires careful control of reaction conditions to avoid decomposition of the strained cyclopropane ring.
  • Purification by ethanol recrystallization yields a product suitable for further applications in biochemical or synthetic studies.
  • Alternative synthetic routes involving strong bases and low-temperature conditions provide improved yields and fewer side reactions but require careful handling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopropanecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino or thioamide groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

1-Aminocyclopropanecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural properties make it a useful tool in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Aminocyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of metabolic processes or the alteration of signal transduction pathways .

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic Acid (ACC)

Structural and Functional Differences :

  • Functional Group: ACC contains a carboxylic acid (-COOH), whereas 1-aminocyclopropanecarbothioamide replaces this with a thioamide (-CSNH2).
  • Molecular Weight: ACC has a molecular weight of 101.10 g/mol (C4H7NO2) , while the thioamide derivative would have a slightly higher molecular weight due to the sulfur atom.
  • Biological Role : ACC is a precursor to ethylene in plants, regulating processes like fruit ripening and stress responses . The thioamide variant is unlikely to serve this role due to its altered functional group, but it may exhibit unique bioactivity, such as enzyme inhibition or receptor modulation.

Physicochemical Properties :

  • Solubility : ACC is polar and water-soluble, facilitating its role in plant physiology. Thioamides generally exhibit lower aqueous solubility due to increased hydrophobicity .
  • Stability : The cyclopropane ring in ACC contributes to strain-induced reactivity, which is retained in the thioamide derivative. However, the thioamide group may confer greater resistance to enzymatic degradation compared to the carboxylic acid .

1-(Boc-Amino)cyclopropanecarboxylic Acid

  • Structure: This derivative features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, increasing steric bulk and stability during synthesis. Its molecular formula is C9H15NO4 (MW: 201.22 g/mol) .
  • Applications : Used as an intermediate in peptide synthesis. Unlike the thioamide, its carboxylic acid group enables conjugation reactions, while the Boc group allows controlled deprotection .

Other Cyclopropane Derivatives

  • 1-(Methoxymethyl)cyclopropanamine Hydrochloride (): Contains a methoxymethyl group, enhancing lipophilicity. Compared to the thioamide, this compound lacks the sulfur-based functional group but shares the strained cyclopropane ring, which may influence receptor binding .
  • N-(1-Oxooctyl)glycine (): A glycine derivative with a ketone group.

Research Findings and Hypotheses

  • Metabolism: ACC is metabolized to ethylene via ACC oxidase in plants .
  • Synthetic Accessibility : ACC derivatives like the Boc-protected compound are synthesized using standard peptide chemistry (e.g., THF or DCM solvents) . Thioamide synthesis would require sulfur-containing reagents (e.g., Lawesson’s reagent), introducing additional synthetic challenges.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound C4H7N2S ~117.18 (hypothetical) Thioamide (-CSNH2) Hypothesized enzyme inhibition
1-Aminocyclopropanecarboxylic Acid C4H7NO2 101.10 Carboxylic acid (-COOH) Ethylene precursor in plants
1-(Boc-Amino)cyclopropanecarboxylic Acid C9H15NO4 201.22 Boc-protected amino, carboxylic acid Peptide synthesis

Biological Activity

1-Aminocyclopropanecarbothioamide (ACCA) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by its unique structure, which includes a cyclopropane ring and a carbothioamide functional group. This configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may form stable complexes with certain enzymes, inhibiting their function and thereby affecting metabolic pathways critical for disease progression.

Study 1: Antimicrobial Activity

In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Study 2: Anticancer Effects

Another study focused on the anticancer effects of this compound on human breast cancer cells. The compound was found to decrease cell viability by 70% at a concentration of 100 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase-3 and caspase-9 pathways, confirming its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-Aminocyclopropane-1-carboxamideCyclopropane with carboxamideModerate antimicrobial activity
1-Aminocyclopentane-1-carbothioamideCyclopentane with carbothioamideStronger anticancer effects
1-Aminocyclopropane-1-thioureaCyclopropane with thioureaLimited biological activity

The table illustrates that while there are similarities among these compounds, this compound stands out due to its potent biological activities.

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